1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group attached to an indole core, making it a valuable scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which these compounds are a part of, have been found to bind with high affinity to multiple receptors . This suggests that these compounds may have multiple targets, contributing to their biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include interactions with enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
Some studies suggest that similar compounds may have effects on various types of cells and cellular processes . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. Some studies suggest that similar compounds may have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and indole-2-one.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzyl chloride and indole-2-one in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction forms the desired product with high yield.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a precursor for other indole derivatives.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives, such as:
1-[(4-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one: Contains a methyl group, which affects its chemical properties and applications.
The uniqueness of this compound lies in its bromine substituent, which provides distinct reactivity and potential for further functionalization .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYNNUZWHBHUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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